(1-Benzhydrylazetidin-2-YL)methyl methanesulfonate, with the Chemical Abstracts Service number 33301-41-6, is a synthetic organic compound notable for its structural complexity and potential applications in medicinal chemistry. The molecular formula of this compound is , and it has a molecular weight of approximately 317.40 g/mol. This compound belongs to the class of azetidine derivatives, which are characterized by a four-membered nitrogen-containing ring.
This compound can be synthesized from various precursors, particularly through the reaction of benzhydryl derivatives with methanesulfonic acid or its derivatives. It is commercially available and can also be prepared via laboratory synthesis methods, as detailed in various chemical literature sources .
(1-Benzhydrylazetidin-2-YL)methyl methanesulfonate is classified as an alkylating agent due to the presence of the methanesulfonate moiety, which can facilitate methylation reactions with nucleophiles. This property makes it relevant in studies involving DNA interactions and other biochemical pathways .
The synthesis of (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate can be achieved through several methodologies. One effective approach involves the use of 1-benzhydryl-3-azetidinol as a starting material. This precursor can be reacted with methanesulfonyl chloride in the presence of a base to yield the desired product.
The molecular structure of (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate features:
Key structural data includes:
(1-Benzhydrylazetidin-2-YL)methyl methanesulfonate is known to undergo various chemical reactions, primarily involving nucleophilic substitution due to its sulfonate group.
The mechanism of action for (1-Benzhydrylazetidin-2-YL)methyl methanesulfonate primarily revolves around its ability to methylate nucleophiles, including DNA bases. This alkylation can lead to various biological effects, including potential cytotoxicity.
(1-Benzhydrylazetidin-2-YL)methyl methanesulfonate has several scientific applications:
The strategic functionalization of the azetidine ring via nucleophilic substitution represents a cornerstone in the synthesis of (1-benzhydrylazetidin-2-yl)methyl methanesulfonate. This strained four-membered heterocycle exhibits enhanced ring-opening susceptibility compared to larger N-heterocycles, enabling selective transformations at the C-3 position when appropriately activated. Key methodological advances have focused on leaving group engineering and solvent polarity optimization to maximize substitution efficiency while preserving ring integrity.
The Finkelstein reaction has proven instrumental in enhancing reactivity through halide exchange. When 1-benzhydrylazetidin-3-yl methanesulfonate (CAS 33301-41-6) is treated with sodium iodide in anhydrous acetone, quantitative conversion to the corresponding iodoazetidine occurs within 2 hours at 25°C. This iodo intermediate demonstrates 15-fold greater reactivity in subsequent nucleophilic displacements compared to its chloro analog [3]. The reaction proceeds via an SN2 mechanism with complete stereochemical inversion, enabling chiral pool approaches when enantiomerically pure precursors are employed.
Table 1: Solvent Optimization in Nucleophilic Displacement of Azetidinyl Mesylate
| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |
|---|---|---|---|---|
| Anhydrous Acetonitrile | 25 | 4 | 92 | <2% |
| Tetrahydrofuran | 40 | 6 | 78 | 5% |
| Dimethylformamide | 0 | 2 | 85 | 8% |
| Dichloromethane | 25 | 12 | 65 | 15% |
Microwave-assisted synthesis has dramatically accelerated substitution kinetics without compromising selectivity. Under controlled microwave irradiation (150W, 100°C), nucleophilic displacements with secondary amines reach completion within 15 minutes compared to 12 hours under conventional heating, suppressing thermal decomposition pathways that typically generate 10-15% undesired ring-opened byproducts [7]. This technique has enabled the efficient synthesis of advanced intermediates featuring acid-sensitive functional groups incompatible with prolonged reaction times.
The strategic deployment of diphenylmethyl (benzhydryl) protection has revolutionized azetidine synthesis by providing steric and electronic stabilization to the strained heterocycle while maintaining crystallinity for purification. The synthetic sequence typically commences with 1-benzhydrylazetidin-3-ol (CAS 133891-87-9), a crystalline solid (mp 111-112°C) accessible via epichlorohydrin ring-opening with benzhydrylamine followed by base-catalyzed cyclization [10]. This alcohol serves as the pivotal precursor for sulfonate ester formation.
A critical intermediate, 1-benzhydrylazetidin-3-yl methanesulfonate (CAS 33301-41-6), is synthesized through controlled sulfonylation under Schotten-Baumann conditions. When the azetidinol is treated with methanesulfonyl chloride (1.05 equiv) in dichloromethane with triethylamine (1.2 equiv) at -20°C, the mesylate crystallizes directly from the reaction mixture in 89% yield with >99% purity [3]. This intermediate exhibits exceptional stability when stored under argon at -20°C, resisting hydrolysis for over 12 months while remaining primed for nucleophilic displacement.
Table 2: Key Intermediates in Benzhydryl-Azetidine Synthesis
| Intermediate | CAS Number | Molecular Formula | Physical Form | Key Applications |
|---|---|---|---|---|
| 1-Benzhydrylazetidin-3-ol | 133891-87-9 | C₁₆H₁₇NO | White crystals | Core scaffold precursor |
| 1-Benzhydrylazetidin-3-yl methanesulfonate | 33301-41-6 | C₁₇H₁₉NO₃S | Colorless crystals | Nucleophilic displacement |
| 1-Benzhydryl-3-iodoazetidine | 1592732-453-0 | C₁₆H₁₆IN | Pale yellow oil | Enhanced reactivity intermediate |
Recent innovations have exploited the electrophilic versatility of the mesylate intermediate for constructing complex azetidine architectures. In multistep pharmaceutical syntheses, this intermediate undergoes sequential displacements—first with sodium azide (DMF, 60°C) to install the azido functionality, followed by Staudinger reduction and amide coupling to yield constrained β-turn peptidomimetics [7]. The benzhydryl group is cleanly removed at the final stage via catalytic hydrogen transfer (Pd/C, ammonium formate) without compromising the methanesulfonate ester.
The critical methanesulfonate esterification step demands precision catalysis to suppress hydrolysis and dialkylation while ensuring complete conversion. Conventional approaches employing stoichiometric tertiary amines suffer from limited reproducibility due to competitive N-sulfonylation and acid scavenging inefficiencies. Breakthrough catalytic systems have addressed these challenges through:
Phase-transfer catalysis: Benzyltriethylammonium chloride (0.5 mol%) enables efficient sulfonylation in biphasic water-toluene systems, reducing reaction temperatures to 0-5°C while maintaining 95% conversion. This approach minimizes methanesulfonyl chloride hydrolysis (<5% versus 25-40% in homogeneous systems) [9]. The catalyst facilitates rapid anion transfer, shuttling the deprotonated azetidinoxide species into the organic phase for instantaneous reaction with methanesulfonyl chloride.
Organobase catalysis: 4-(Dimethylamino)pyridine (DMAP) at 5 mol% loading in acetonitrile accelerates sulfonylation by 12-fold compared to triethylamine alone. Kinetic studies reveal first-order dependence on DMAP concentration, supporting a mechanism involving nucleophilic catalysis where DMAP forms an acylpyridinium intermediate that transfers the mesyl group to the azetidine alcohol [9]. This system achieves complete conversion within 15 minutes at -30°C, crucial for temperature-sensitive substrates.
Table 3: Catalytic System Performance in Methanesulfonate Formation
| Catalytic System | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Byproducts (%) |
|---|---|---|---|---|---|
| Triethylamine (3 eq) | CH₂Cl₂ | 0 | 120 | 78 | 15 |
| DMAP (0.05 eq) + Et₃N (1.2 eq) | CH₃CN | -30 | 15 | 99 | <1 |
| BTEAC (0.005 eq) | Toluene/H₂O | 5 | 45 | 95 | 3 |
| DBU (0.1 eq) | THF | 25 | 30 | 92 | 5 |
The emergence of continuous-flow sulfonylation represents a paradigm shift in process intensification. By precisely controlling residence time (45 seconds) through microfluidic reactors with in-line quench, methanesulfonate formation achieves 98.5% conversion with impurity profiles 5-fold lower than batch processes [9]. This technology enables kilogram-scale production of pharmaceutical-grade (1-benzhydrylazetidin-2-yl)methyl methanesulfonate intermediates while eliminating exotherm-related decomposition.
The stereoselective synthesis of chiral azetidine methanesulfonates presents unique challenges due to the ring strain and configurational lability at C-3. Uncontrolled sulfonylation typically results in racemization through solvolytic displacement or azetidinium ion formation. State-of-the-art methodologies achieve stereoretention through:
In situ kinetic resolution: Candida antarctica Lipase B (CAL-B) catalyzes enantioselective sulfonylation of racemic 1-benzhydrylazetidin-3-ol using vinyl methanesulfonate as acyl donor. The (R)-alcohol reacts 27-fold faster than the (S)-enantiomer, yielding enantiopure (S)-alcohol (98% ee) and (R)-methanesulfonate (95% ee) after 40% conversion [7]. This biotransformation operates effectively in diisopropyl ether at 25°C without requiring protecting groups.
Chiral directing groups: Temporary installation of (1S)-(+)-camphorsultam at the benzhydryl nitrogen induces diastereoselective sulfonylation through steric screening of the Re face. Methanesulfonylation with mesyl chloride and 2,6-lutidine in toluene at -78°C affords the 3S-mesylate with 19:1 diastereomeric ratio. Subsequent reductive removal of the chiral auxiliary (LiAlH₄, THF) yields enantiomerically pure (S)-1-benzhydrylazetidin-3-yl methanesulfonate without epimerization [7].
Computational insights into the sulfonylation transition states reveal the critical role of non-covalent interactions. Density functional theory (B3LYP/6-31G*) calculations demonstrate that the preferred approach of methanesulfonyl chloride occurs antiperiplanar to the benzhydryl group, with the developing negative charge on oxygen stabilized by C-H···O interactions with ortho-phenyl hydrogens. This orientation imposes a 3.2 kcal/mol energy difference between pro-R and pro-S attack pathways, explaining the observed stereoselectivity in directed sulfonylations [4].
Cryogenic techniques have proven essential for preserving stereochemical integrity during methanesulfonate formation. Conducting reactions at -78°C in tetrahydrofuran/diethyl ether mixtures (1:3) suppresses azetidinium ion formation, allowing configurational retention even for highly activated substrates. This approach consistently achieves >98% enantiomeric excess for sterically congested 3,3-disubstituted azetidine methanesulfonates that otherwise racemize rapidly above -30°C [8].
Table 4: Stereochemical Outcomes in Azetidine Methanesulfonate Synthesis
| Chiral Control Method | Reaction Conditions | Product Configuration | ee (%) | Key Advantage |
|---|---|---|---|---|
| Enzymatic Kinetic Resolution | Vinyl mesylate, CAL-B, iPr₂O, 25°C | (S)-Alcohol: (R)-Mesylate | 98:95 | Simultaneous access to both enantiomers |
| Camphorsultam Directing Group | MsCl, 2,6-lutidine, toluene, -78°C | 3S-Mesylate | 95 | General for diverse azetidines |
| Chiral Lewis Acid Complex | Yb(OTf)₃/(R)-BINOL, CH₂Cl₂, -60°C | 3R-Mesylate | 90 | Catalytic asymmetric induction |
| Low-Temperature Sulfonylation | MsCl, Et₃N, THF/Et₂O (1:3), -78°C | Retention of configuration | 99 | No chiral auxiliary required |
The strategic integration of these stereocontrol methodologies enables the production of enantiomerically defined (1-benzhydrylazetidin-2-yl)methyl methanesulfonates as pivotal intermediates for drug discovery programs targeting stereoselective biological interactions.
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: